molecular formula C7H11ClO2 B12283479 4-Chlorobutyl acrylate CAS No. 2206-87-3

4-Chlorobutyl acrylate

Cat. No.: B12283479
CAS No.: 2206-87-3
M. Wt: 162.61 g/mol
InChI Key: MSZCRKZKNKSJNU-UHFFFAOYSA-N
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Description

4-Chlorobutyl acrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used primarily in the production of polymers and copolymers. These materials are utilized in various applications, including adhesives, coatings, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutyl acrylate can be synthesized through the esterification of acrylic acid with 4-chlorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Polymerization: The acrylate group allows the compound to undergo polymerization, forming long-chain polymers and copolymers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the chlorine atom with other functional groups.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

Major Products Formed:

    Polymers and Copolymers: These are the primary products formed from the polymerization of this compound, used in various industrial applications.

Scientific Research Applications

4-Chlorobutyl acrylate has several scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: The compound is utilized in the development of biocompatible materials for medical applications.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and tissue engineering.

    Industry: It is widely used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance .

Mechanism of Action

The mechanism of action of 4-chlorobutyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound reacts with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of long-chain polymers with desired properties.

Comparison with Similar Compounds

    Butyl Acrylate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Ethyl Acrylate: Another similar compound, but with an ethyl group instead of a butyl group, resulting in different physical properties.

    Methyl Acrylate: Contains a methyl group, making it more volatile and less suitable for certain applications compared to 4-chlorobutyl acrylate.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which allows for additional chemical modifications through substitution reactions. This makes it a versatile compound in the synthesis of specialized polymers and copolymers.

Properties

CAS No.

2206-87-3

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

4-chlorobutyl prop-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-2-7(9)10-6-4-3-5-8/h2H,1,3-6H2

InChI Key

MSZCRKZKNKSJNU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCl

Origin of Product

United States

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